Latrepirdine dihydrochloride
Overview
Description
Mechanism of Action
Target of Action
Latrepirdine dihydrochloride, also known as Dimebon, is a small molecule that targets several receptors in the body. It inhibits alpha-Adrenergic receptors (alpha1A, alpha1B, alpha1D, and alpha2A), Histamine H1 and H2 receptors, and Serotonin 5-HT2c, 5-HT5A, 5-HT6 receptors with high affinity . It also targets the Glutamate [NMDA] receptor and Acetylcholinesterase .
Mode of Action
Latrepirdine interacts with its targets to affect a number of cellular functions. It has been shown to stimulate MTOR and ATG5 dependent autophagy, leading to a reduction in the levels of intracellular APP metabolites, including Aβ . It also blocks NMDA receptors or voltage-gated Ca2+ channels and prevents mitochondrial permeability pore transition .
Biochemical Pathways
The compound affects several biochemical pathways. It influences multireceptor activity, mitochondrial function, calcium influx, and intracellular catabolic pathways . The precise mechanisms underlying these effects are still being investigated.
Pharmacokinetics
The pharmacokinetics of this compound have been studied in animal models. The highest bioavailability both in the blood and in the brain was demonstrated by a specific polymorph of the compound, known as polymorph E . This suggests that the crystal structure of the compound plays a key role in its bioavailability .
Result of Action
The action of this compound results in neuroprotective functions and the ability to enhance cognition in models of Alzheimer’s disease (AD) and Huntington’s disease (HD) . It has been shown to reduce neuronal excitability and mediate neuroprotection against excitotoxic injury .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, the crystal structure of the compound, which can vary depending on environmental conditions, has been shown to play a key role in its bioavailability and efficacy .
Biochemical Analysis
Biochemical Properties
Latrepirdine Dihydrochloride has shown to affect a number of cellular functions including multireceptor activity, mitochondrial function, calcium influx, and intracellular catabolic pathways . It interacts with histaminergic, α-adrenergic, and serotonergic receptors . It also stimulates amyloid precursor protein (APP) catabolism and amyloid-β (Aβ) secretion .
Cellular Effects
This compound has demonstrated neuroprotective functions and the ability to enhance cognition in Alzheimer’s and Huntington’s disease models . It has been shown to stimulate MTOR and ATG5 dependent autophagy, leading to a decrease in intracellular APP metabolites, including Aβ .
Molecular Mechanism
This compound is a potent activator of AMP-activated protein kinase (AMPK) and reduces neuronal excitability . It has been shown to stimulate MTOR and ATG5 dependent autophagy, leading to a decrease in intracellular APP metabolites, including Aβ .
Temporal Effects in Laboratory Settings
It has been shown that the highest bioavailability both in the blood and in the brain was demonstrated by polymorph E .
Metabolic Pathways
It has been shown to affect a number of cellular functions including multireceptor activity, mitochondrial function, calcium influx, and intracellular catabolic pathways .
Transport and Distribution
It has been shown that the highest bioavailability both in the blood and in the brain was demonstrated by polymorph E .
Subcellular Localization
It has been shown to affect a number of cellular functions including multireceptor activity, mitochondrial function, calcium influx, and intracellular catabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimebon dihydrochloride involves the preparation of 2,8-dimethyl-5-[2-(6-methylpyrid-3-yl)ethyl]-1,2,3,4-tetrahydro-γ-carboline . The process includes the stereoselective reduction of the active substance to obtain the corresponding racemic cis- and trans-1,2,3,4,4a,9b-hexahydro derivatives . The structures of these diastereomeric hexahydro-γ-carbolines are confirmed using various physicochemical methods, including X-ray structural analysis .
Industrial Production Methods: Industrial production methods for Dimebon dihydrochloride are not extensively documented in the public domain. the synthesis typically involves standard organic synthesis techniques and purification processes to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
Types of Reactions: Dimebon dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The compound can undergo substitution reactions, particularly involving the pyridyl and tetrahydro-γ-carboline moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products: The major products formed from these reactions include various stereoisomers and derivatives of the original compound, which can be further analyzed and characterized using techniques like NMR spectroscopy and mass spectrometry.
Scientific Research Applications
Comparison with Similar Compounds
Donepezil: A widely used cholinesterase inhibitor for Alzheimer’s disease treatment.
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Uniqueness of Dimebon Dihydrochloride: Dimebon dihydrochloride is unique due to its pleiotropic effects, including its ability to modulate multiple neurotransmitter systems and its potential neuroprotective properties . Unlike other compounds, it has shown mixed results in clinical trials, highlighting the complexity of its mechanism of action and the need for further research .
Properties
IUPAC Name |
2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3.2ClH/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17;;/h4-7,12-13H,8-11,14H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWLIQOLGOZTLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10243103 | |
Record name | Latrepirdine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10243103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97657-92-6 | |
Record name | Latrepirdine dihydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097657926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Latrepirdine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10243103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LATREPIRDINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B9414QQ5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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